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Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of therapeutic agents.[1][2] Modifications to this heterocyclic system are a key
strategy in drug discovery to enhance pharmacological profiles.[1][3] This guide provides an in-
depth analysis of the single-crystal X-ray structure of 4-Bromo-8-methoxyquinoline
(C10HsBrNO), a versatile precursor for pharmaceuticals and radiolabelled imaging agents.[4]
We detail the complete analytical workflow, from synthesis and crystallization to advanced
structural elucidation and intermolecular interaction analysis. The molecular geometry is
characterized by a nearly planar quinoline system. The crystal packing is primarily governed by
weak C—H---1t(arene) interactions, which assemble the molecules into one-dimensional chains.
[4] This comprehensive analysis, including Hirshfeld surface visualization, offers critical insights
into the solid-state behavior of this important synthetic intermediate, providing a foundational
understanding for its application in materials science and drug development.

Introduction: The Significance of the Quinoline
Moiety

Quinoline and its derivatives are privileged heterocyclic structures renowned for their wide
spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-
inflammatory properties.[2][3] The ability to functionalize the quinoline ring at various positions
allows for the fine-tuning of its physicochemical and pharmacological properties, making it a
highly attractive scaffold for medicinal chemists.[1][5]
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4-Bromo-8-methoxyquinoline, in particular, serves as a crucial building block. The bromine
atom at the 4-position provides a reactive handle for cross-coupling reactions, enabling the
introduction of diverse molecular fragments. The methoxy group at the 8-position influences the
electronic properties and chelating potential of the molecule.[4] Understanding the precise
three-dimensional structure and intermolecular interactions of this compound in the solid state
is paramount for predicting its behavior in more complex systems, ensuring purity, and
designing derivatives with desired therapeutic effects.[6] This guide delineates the authoritative
methodology for achieving this understanding through single-crystal X-ray diffraction (SC-
XRD).

Experimental Methodology: From Synthesis to Data
Collection

A robust crystal structure analysis begins with the synthesis of high-purity material and the
subsequent growth of diffraction-quality single crystals.

Synthesis of 4-Bromo-8-methoxyquinoline

While several synthetic routes exist, a common and reliable method involves the bromination of
8-methoxyquinoline. The following protocol is adapted from established procedures for
quinoline halogenation.[7][8]

Protocol: Synthesis of 4-Bromo-8-methoxyquinoline

Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in a suitable chlorinated solvent, such as
chloroform (CHCIs) or dichloromethane (CH2Clz2), in a flask protected from light.

o Bromination: Prepare a solution of bromine (Brz) (1.1 eq) in the same solvent. Add this
solution dropwise to the 8-methoxyquinoline solution at ambient temperature over a period of
10-15 minutes with continuous stirring.

¢ Reaction: Allow the reaction mixture to stir in the dark for 24-48 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC).

e Quenching & Extraction: Upon completion, wash the organic layer with an aqueous solution
of 5% sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Separate the organic
layer.
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» Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude material via column chromatography on alumina or silica gel to
obtain pure 4-Bromo-8-methoxyquinoline.

Single Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal
used for diffraction.

Protocol: Slow Evaporation Method

e Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent
or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal solvent is one in which the
compound is moderately soluble.

o Environment: Transfer the solution to a clean vial and cover it loosely (e.g., with perforated
parafilm) to allow for slow evaporation.

 Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

o Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the
solution will become supersaturated, promoting the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Workflow

SC-XRD is the definitive technique for determining the three-dimensional arrangement of
atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with
monochromatic X-rays and analyzing the resulting diffraction pattern.[9]
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Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Data Collection

A suitable crystal (approx. 0.30 x 0.12 x 0.11 mm) is mounted on a diffractometer.[4] Data for
4-Bromo-8-methoxyquinoline was collected at a low temperature (150 K) to minimize thermal
vibrations of the atoms, resulting in a more precise structure.[4]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities.[11] This data is
then used to solve and refine the crystal structure.

Protocol: Structure Solution & Refinement

o Data Processing: The raw diffraction images are integrated and scaled to produce a
reflection file (.hkl).

e Structure Solution: The initial atomic positions are determined using direct methods, typically
with software like SHELXT.[12][13] This step solves the "phase problem" inherent in
diffraction data.

o Structure Refinement: The initial model is refined against the experimental data using a
least-squares minimization program like SHELXL.[14] This iterative process refines atomic
coordinates, displacement parameters, and other structural variables to achieve the best
possible fit between the calculated and observed diffraction patterns. The quality of the final
model is assessed using metrics like the R-factor and Goodness-of-Fit (GooF).

Results: The Crystal Structure of 4-Bromo-8-
methoxyquinoline

The analysis reveals that 4-Bromo-8-methoxyquinoline crystallizes in the orthorhombic space
group P212121. The asymmetric unit contains one molecule.[4]

Crystallographic Data Summary

The key parameters defining the crystal lattice and the refinement statistics are summarized
below.
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Parameter Value Reference
Chemical Formula C10HsBrNO [4]
Formula Weight (Mr) 238.08 [4]
Crystal System Orthorhombic [4]
Space Group P212121

a (A) 5.1615 (1) [4]
b (A) 12.1337 (6) [4]
c (A) 14.2436 (7) [4]
Volume (V, A3) 892.05 (6) [4]
Z (molecules/unit cell) 4 [4]
Temperature (K) 150 (1) [4]

[4]

Radiation Mo Ka (A = 0.71073 A)
Final R1 [I > 2a(l)] 0.027

wR2 (all data) 0.065

Goodness-of-Fit (S) 1.05

Table 1: Crystal data and structure refinement parameters for 4-Bromo-8-methoxyquinoline.

Molecular and Supramolecular Structure

The molecule itself is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0242 A

for all non-hydrogen atoms.[4] In the crystal, individual molecules are not isolated but engage

in specific intermolecular interactions that define the overall packing arrangement.

The dominant interaction is a weak C—H---1t(arene) hydrogen bond. This interaction links

adjacent molecules, forming one-dimensional chains that propagate along the crystallographic

a-axis.[4] Notably, there are no strong 11—t stacking interactions observed in this crystal

structure.[4]
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Figure 2: Schematic of the 1D chain formation via C—H---1t interactions.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular contacts, Hirshfeld surface analysis was performed
using CrystalExplorer.[15][16] The Hirshfeld surface is a powerful tool that maps the regions of
space where a molecule dominates the crystal's electron density.[17]

The surface is colored according to a normalized contact distance (dnorm), where:

o Red spots: Indicate contacts shorter than the van der Waals radii, representing the most
significant intermolecular interactions.

o White areas: Represent contacts at approximately the van der Waals separation.
o Blue areas: Indicate longer contacts.

The 2D fingerprint plot decomposes these interactions by type, quantifying their relative
contributions to the overall crystal packing.[18] For 4-Bromo-8-methoxyquinoline, the
fingerprint plot confirms that H---H, C---H, and Br---H contacts are the most prevalent, consistent
with the observed C—H---1t interactions and the absence of other strong directional forces.

Conclusion

This guide has detailed the comprehensive crystal structure analysis of 4-Bromo-8-
methoxyquinoline. The study confirms a planar molecular geometry and a supramolecular
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architecture dominated by C—H---1t interactions, leading to the formation of one-dimensional
chains. The rigorous application of single-crystal X-ray diffraction, coupled with advanced
visualization tools like Hirshfeld surface analysis, provides an unambiguous and detailed
picture of the solid-state structure. These authoritative findings are crucial for researchers in
drug development and materials science, offering a foundational understanding of this key
synthetic precursor's physicochemical properties and interaction propensity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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